Ophiopogonin R
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Overview
Description
Ophiopogonin R is a steroidal saponin compound isolated from the tuberous roots of Ophiopogon japonicus, a traditional Chinese medicinal herb. This compound is known for its various biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ophiopogonin R involves several steps, including glycosylation and saponification reactions. The starting material is typically a steroidal sapogenin, which undergoes glycosylation with specific sugar donors under acidic or basic conditions to form the glycosidic bond. The reaction conditions often involve the use of catalysts such as Lewis acids or bases to facilitate the glycosylation process.
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction and purification from the tubers of Ophiopogon japonicus. The extraction process involves the use of solvents such as ethanol or methanol to extract the saponins, followed by chromatographic techniques to isolate and purify this compound.
Chemical Reactions Analysis
Types of Reactions
Ophiopogonin R undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound, which may have different biological activities and properties.
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of other steroidal saponins and glycosides.
Biology: Investigated for its effects on cellular processes, including apoptosis, cell proliferation, and differentiation.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and cardioprotective activities.
Industry: Utilized in the development of health supplements and functional foods due to its bioactive properties.
Mechanism of Action
Ophiopogonin R exerts its effects through various molecular targets and pathways:
Molecular Targets: Includes enzymes, receptors, and signaling molecules involved in cellular processes.
Pathways Involved: Modulates pathways such as the PI3K/AKT, NF-κB, and MAPK signaling pathways, which are involved in inflammation, cell survival, and apoptosis.
Comparison with Similar Compounds
Ophiopogonin R is similar to other steroidal saponins such as Ophiopogonin D and Ophiopogonin D’. it has unique structural features and biological activities that distinguish it from these compounds. For example, this compound has been shown to have specific anti-cancer and cardioprotective effects that are not observed with other similar compounds.
List of Similar Compounds
- Ophiopogonin D
- Ophiopogonin D’
- Ruscogenin
- Liriopesides B
These compounds share similar structural features but differ in their specific biological activities and therapeutic potential.
Properties
Molecular Formula |
C39H62O15 |
---|---|
Molecular Weight |
770.9 g/mol |
IUPAC Name |
(1R,2R,4S,5'R,6R,7S,8S,9S,10S,12S,13R,16S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-2,8,10-triol |
InChI |
InChI=1S/C39H62O15/c1-17-8-11-38(49-16-17)19(3)39(48)26(54-38)14-37(47)22-7-6-20-12-21(9-10-35(20,4)23(22)13-25(41)36(37,39)5)51-34-32(30(45)28(43)24(15-40)52-34)53-33-31(46)29(44)27(42)18(2)50-33/h6,17-19,21-34,40-48H,7-16H2,1-5H3/t17-,18+,19-,21+,22-,23+,24-,25+,26+,27+,28-,29-,30+,31-,32-,33+,34-,35+,36+,37-,38-,39-/m1/s1 |
InChI Key |
ADNSCHWVDQCQAG-LRFPQHMNSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@]4([C@@]3([C@H](C[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)O)C)O)O)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4(C3(C(CC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)O)C)O)O)C)OC1 |
Origin of Product |
United States |
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